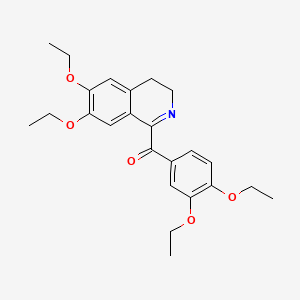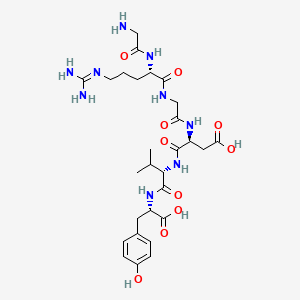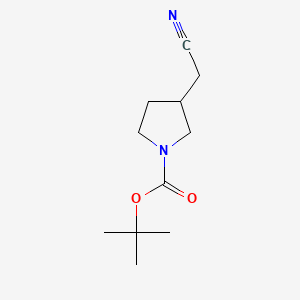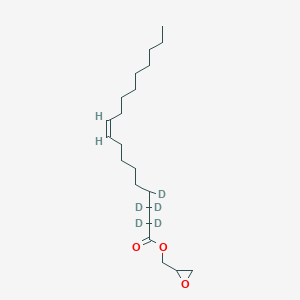
Drotaveraldine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Drotaveraldine is a chemical compound known for its antispasmodic properties. It is structurally related to papaverine and is used to relieve smooth muscle spasms in the gastrointestinal tract, urinary system, and gall bladder. This compound is a selective inhibitor of phosphodiesterase-4, which plays a crucial role in its mechanism of action .
Wirkmechanismus
Target of Action
Drotaveraldine, also known as Drotaverine, primarily targets Phosphodiesterase 4 (PDE4) . PDE4 is an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP), a molecule that plays a crucial role in various cellular processes .
Mode of Action
This compound acts as a selective inhibitor of PDE4 . By inhibiting PDE4, it prevents the degradation of cAMP, leading to elevated levels of this molecule within the cell . The increase in cAMP levels results in smooth muscle relaxation , which is the primary therapeutic effect of this compound .
Biochemical Pathways
The inhibition of PDE4 and the subsequent increase in cAMP levels affect the calcium ion dynamics within smooth muscle cells . Specifically, this compound decreases the active ionized calcium supply binding to smooth muscle cells due to the inhibition of phosphodiesterase and intracellular accumulation of cAMP . This leads to a decrease in intracellular calcium concentrations, which in turn causes relaxation of the smooth muscle cells .
Pharmacokinetics
The pharmacokinetics of this compound have been studied in humans. After administration of a single 80 mg oral dose, the bioavailability was found to be highly variable, with a peak at 45–60 minutes . The drug is primarily metabolized in the liver and has an elimination half-life of 7–16 hours . More than 50% of the drug is excreted in the urine and about 30% in the bile .
Result of Action
The primary result of this compound’s action is the relaxation of smooth muscle spasms in the gastrointestinal tract, urinary system, and gall bladder . This makes it useful in the treatment of various spastic conditions, such as gastrointestinal diseases, biliary dyskinesia, and vasomotor diseases associated with smooth muscle spasms .
Biochemische Analyse
Biochemical Properties
Drotaveraldine is a selective inhibitor of phosphodiesterase 4 (PDE4), which is an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP) . Inhibition of PDE4 by this compound leads to elevated levels of cAMP, leading to smooth muscle relaxation .
Cellular Effects
This compound exerts its effects on various types of cells, primarily those containing smooth muscles . It influences cell function by causing smooth muscle relaxation, which can alleviate spasms in the gastrointestinal tract, urinary system, and gall bladder .
Molecular Mechanism
The molecular mechanism of action of this compound involves the inhibition of PDE4, leading to an increase in cAMP levels . This increase in cAMP leads to the relaxation of smooth muscle cells .
Temporal Effects in Laboratory Settings
It is known that this compound has a prolonged action on smooth muscles of internal organs and blood vessels .
Metabolic Pathways
This compound is reported to undergo extensive hepatic metabolism, which is its main route of elimination
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of drotaveraldine involves several steps. One common method includes the condensation of 3,4-diethoxybenzaldehyde with 1,2,3,4-tetrahydroisoquinoline in the presence of an acid catalyst. The reaction typically occurs under reflux conditions, followed by purification steps to isolate the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound for pharmaceutical applications .
Analyse Chemischer Reaktionen
Types of Reactions
Drotaveraldine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert this compound to its dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic ring of this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
Drotaveraldine has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its effects on smooth muscle cells and its potential role in treating spastic conditions.
Medicine: Investigated for its use in relieving smooth muscle spasms and enhancing cervical dilation during childbirth.
Industry: Utilized in the development of pharmaceuticals and as a reference standard in analytical chemistry
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Papaverine: Structurally related to drotaveraldine and also exhibits antispasmodic properties.
Drotaverine: Another closely related compound with similar pharmacological effects.
Noscapine: An alkaloid with antispasmodic and antitussive properties
Uniqueness
This compound is unique due to its selective inhibition of phosphodiesterase-4, which distinguishes it from other antispasmodic agents. Its ability to enhance cervical dilation during childbirth and its potent smooth muscle relaxant properties make it a valuable compound in both clinical and research settings .
Eigenschaften
IUPAC Name |
(6,7-diethoxy-3,4-dihydroisoquinolin-1-yl)-(3,4-diethoxyphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29NO5/c1-5-27-19-10-9-17(14-20(19)28-6-2)24(26)23-18-15-22(30-8-4)21(29-7-3)13-16(18)11-12-25-23/h9-10,13-15H,5-8,11-12H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWEJBCQISYBHHZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)C2=NCCC3=CC(=C(C=C32)OCC)OCC)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54088-62-9 |
Source


|
| Record name | (6,7-Diethoxy-3,4-dihydro-1-isoquinolinyl)(3,4-diethoxyphenyl)methanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-n-Butyl-d7-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure/B587322.png)

![ethyl 2-ethoxy-4-[2-[[1-[2-(3-hydroxypiperidin-1-yl)phenyl]-3-methylbutyl]amino]-2-oxoethyl]benzoate](/img/structure/B587325.png)

![1-[2-[3-(Methoxymethoxy)piperidin-1-yl]phenyl]-3-methylbutan-1-amine](/img/structure/B587328.png)
![rac-3-Methyl-1-[2-(1-{3-hydroxy-3-O-methoxymethyl}piperidinyl)phenyl]butylimine](/img/structure/B587329.png)

![2,6-Dimethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonyl chloride](/img/structure/B587331.png)
![3H-thieno[2,3-e]benzimidazole](/img/structure/B587332.png)

![rac-1-[2-(Cyano)phenyl]-3-piperidinol](/img/structure/B587335.png)


